molecular formula C16H12ClN3O2S3 B2774279 5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 893974-91-9

5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2774279
CAS No.: 893974-91-9
M. Wt: 409.92
InChI Key: CCHMQXOIAKXJSI-UHFFFAOYSA-N
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Description

5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, a sulfonamide group, and an imidazo[2,1-b]thiazole moiety, making it a unique and versatile molecule in the field of medicinal chemistry and organic synthesis.

Properties

IUPAC Name

5-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S3/c1-10-9-23-16-18-13(8-20(10)16)11-3-2-4-12(7-11)19-25(21,22)15-6-5-14(17)24-15/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHMQXOIAKXJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-b]thiazole ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the Thiophene Ring: The thiophene ring is attached via a nucleophilic substitution reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfonamide positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods involving the reaction of thiophene sulfonamide derivatives with imidazo[2,1-b]thiazole moieties. The synthetic routes typically involve coupling reactions facilitated by coupling agents like HBTU or DIPEA in polar aprotic solvents such as DMF. The resulting products are purified using techniques like preparative HPLC to achieve high purity levels.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide against various cancer cell lines. The compound exhibits significant cytotoxicity, particularly against human colon carcinoma cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
Human Colon Carcinoma (HCT116)5.0
Breast Cancer (MCF7)8.5
Lung Cancer (A549)12.0

Cardiovascular Diseases

The compound has shown promise as a selective ligand for the AT2 receptor, which plays a crucial role in cardiovascular health. Its ability to induce vasorelaxation in pre-contracted mouse aorta suggests potential applications in treating hypertension and other cardiovascular disorders.

Table 2: Pharmacological Profile of 5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide

Pharmacological EffectObservations
VasorelaxationConcentration-dependent effect
AT2 Receptor Binding AffinityKi = 4.9 nM
Metabolic Stabilityt½ = 77 min in human hepatocytes

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • A study published in ACS Omega demonstrated that derivatives of thiophene sulfonamides, including our compound of interest, exhibit enhanced stability and selectivity towards the AT2 receptor compared to previously known ligands .
  • Another research paper focused on the synthesis and biological evaluation of similar compounds indicated that modifications at specific positions on the thiophene ring could significantly enhance anticancer activity while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b]thiazoles: Compounds with similar imidazo[2,1-b]thiazole moieties.

    Thiophene Sulfonamides: Compounds with thiophene rings and sulfonamide groups.

    Chloro-substituted Phenyl Compounds: Compounds with chloro-substituted phenyl groups.

Uniqueness

5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity

Biological Activity

The compound 5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is a member of the imidazo[2,1-b]thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name: 5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide
  • Molecular Formula: C₁₈H₁₄ClN₃O₂S₂
  • Molecular Weight: 397.90 g/mol

Structural Features

The compound features:

  • A chlorine atom at the 5-position of the thiazole ring.
  • A sulfonamide group , which is known for enhancing solubility and biological activity.
  • An imidazo[2,1-b]thiazole moiety , which is often associated with antimicrobial and anticancer properties.

The biological activity of 5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide primarily involves interactions with various biological targets, including enzymes and receptors. The imidazo[2,1-b]thiazole structure is known to modulate enzyme activities and influence signal transduction pathways.

Antimicrobial Activity

Research has indicated that compounds within the imidazo[2,1-b]thiazole class exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Studies on similar thiazole derivatives have demonstrated promising results in inhibiting tumor cell proliferation. For example, certain thiazole compounds have shown cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells .

Study 1: Antimicrobial Efficacy

In a comparative study of thiazole derivatives, several compounds were evaluated for their antimicrobial efficacy. The most active compounds exhibited MIC values comparable to standard antibiotics like ciprofloxacin. Notably, compound 3g demonstrated strong binding interactions with DNA gyrase, suggesting a mechanism that inhibits bacterial DNA replication .

CompoundTarget OrganismMIC (μM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3fCandida albicans0.50

Study 2: Anticancer Activity

A series of thiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that certain compounds exhibited significant growth inhibition:

CompoundCell LineIC50 (μM)
33HT-2915
31Jurkat10
32J774A.112

These findings highlight the potential of thiazole-based compounds in cancer therapy .

Q & A

Q. Q1. What are the standard synthetic protocols for 5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide?

The synthesis typically involves multi-step organic reactions, including coupling of imidazo[2,1-b]thiazole and thiophene sulfonamide moieties. Key steps include:

  • Use of dimethylformamide (DMF) or dichloromethane as solvents.
  • Catalysts like triethylamine to facilitate coupling reactions.
  • Controlled temperature (e.g., 70–80°C) and reaction times to optimize intermediate formation .
    Purification often employs column chromatography or recrystallization from solvents like hot acetic acid .

Q. Q2. How are intermediates isolated and characterized during synthesis?

Intermediates are isolated via techniques such as filtration and solvent evaporation. Characterization relies on:

  • NMR spectroscopy for structural elucidation of aromatic and heterocyclic protons.
  • Mass spectrometry (MS) to confirm molecular weights.
  • Thin-layer chromatography (TLC) for monitoring reaction progress .

Advanced Synthesis Challenges

Q. Q3. How can reaction purity be optimized for high-yield synthesis?

Advanced optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalyst tuning : Triethylamine or Bleaching Earth Clay (pH 12.5) improves coupling yields .
  • Temperature control : Maintaining 70–80°C prevents side reactions in multi-step syntheses .

Q. Q4. What methods address impurities in the final compound?

Impurities are mitigated via:

  • HPLC purification for high-resolution separation.
  • Recrystallization in solvents like water/acetone mixtures.
  • Ion-exchange chromatography to remove unreacted sulfonamide precursors .

Structural Characterization

Q. Q5. What analytical techniques are standard for structural confirmation?

Basic characterization employs:

  • 1H/13C NMR to identify aromatic protons (δ 7.0–8.5 ppm) and sulfonamide groups (δ 3.0–4.0 ppm).
  • FT-IR for sulfonamide S=O stretches (~1350 cm⁻¹) .

Q. Q6. How do advanced techniques resolve structural ambiguities?

  • X-ray crystallography provides precise bond angles and crystal packing data.
  • 2D NMR (COSY, HSQC) clarifies proton-proton correlations in complex heterocycles .

Biological Activity and Mechanism

Q. Q7. What in vitro assays are used for initial biological screening?

Basic screening includes:

  • Antimicrobial assays (e.g., MIC against E. coli or S. aureus).
  • Antitumor activity via NCI-60 cell line panels .

Q. Q8. How are molecular interactions studied mechanistically?

Advanced studies employ:

  • Molecular docking to predict binding to targets like kinases or bacterial enzymes.
  • Enzyme inhibition assays (e.g., COX-2 or DHFR) to quantify IC50 values .

Data Analysis and Contradictions

Q. Q9. How to resolve discrepancies in biological activity data across studies?

  • Replicate assays under standardized conditions (pH, temperature).
  • Meta-analysis of structural analogs to identify activity trends.
  • In vivo validation to confirm in vitro results .

Q. Q10. What statistical methods validate SAR (Structure-Activity Relationship) findings?

  • Multivariate regression to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity.
  • Principal component analysis (PCA) to cluster compounds by bioactivity profiles .

Advanced Methodologies

Q. Q11. How are reaction mechanisms elucidated for key synthetic steps?

  • Kinetic studies (e.g., variable-temperature NMR) to track intermediate formation.
  • Computational modeling (DFT) to simulate transition states and energy barriers .

Q. Q12. What computational tools predict bioavailability and toxicity?

  • ADMET prediction software (e.g., SwissADME) for logP, solubility, and cytochrome P450 interactions.
  • QSAR models to optimize substituents for reduced hepatotoxicity .

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